1-(3,4-DIETHOXYBENZOYL)-2,3-DIHYDRO-1H-INDOLE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Diethoxybenzoyl)-2,3-dihydro-1H-indole is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a diethoxybenzoyl group attached to the indole ring, which imparts unique chemical and physical properties. Indole derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
The synthesis of 1-(3,4-Diethoxybenzoyl)-2,3-dihydro-1H-indole typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-diethoxybenzoyl chloride and 2,3-dihydro-1H-indole.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. A suitable solvent, such as dichloromethane or chloroform, is used to dissolve the reactants.
Catalyst: A Lewis acid catalyst, such as aluminum chloride (AlCl3), is often employed to facilitate the acylation reaction.
Procedure: The 3,4-diethoxybenzoyl chloride is slowly added to a solution of 2,3-dihydro-1H-indole in the presence of the catalyst. The reaction mixture is stirred at a controlled temperature, typically around 0-5°C, to ensure the formation of the desired product.
Workup: After the reaction is complete, the mixture is quenched with water, and the organic layer is separated. The product is then purified using techniques such as column chromatography or recrystallization.
Industrial production methods may involve scaling up the reaction using continuous flow reactors and optimizing reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1-(3,4-Diethoxybenzoyl)-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethoxybenzoyl group can be replaced by other functional groups using appropriate nucleophiles.
Hydrolysis: Acidic or basic hydrolysis can be used to cleave the diethoxybenzoyl group, resulting in the formation of the parent indole compound.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3,4-Diethoxybenzoyl)-2,3-dihydro-1H-indole has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological activities, such as anti-inflammatory, anticancer, and antimicrobial properties. It serves as a lead compound for the development of new therapeutic agents.
Organic Synthesis: The compound is used as a building block in the synthesis of more complex molecules
Materials Science: The compound’s properties make it suitable for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound is used in biological studies to investigate its interactions with biological targets, such as enzymes and receptors, and to understand its mechanism of action.
Mechanism of Action
The mechanism of action of 1-(3,4-Diethoxybenzoyl)-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied. For example, in anticancer research, the compound may inhibit the activity of certain kinases or disrupt cellular signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
1-(3,4-Diethoxybenzoyl)-2,3-dihydro-1H-indole can be compared with other similar compounds, such as:
1-(3,4-Dimethoxybenzoyl)-2,3-dihydro-1H-indole: This compound has methoxy groups instead of diethoxy groups, which may result in different chemical and biological properties.
1-(3,4-Diethoxybenzyl)-2,3-dihydro-1H-indole: The presence of a benzyl group instead of a benzoyl group can influence the compound’s reactivity and interactions with biological targets.
1-(3,4-Diethoxyphenyl)-2,3-dihydro-1H-indole: The substitution pattern on the phenyl ring can affect the compound’s electronic properties and its behavior in chemical reactions.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the diethoxybenzoyl group, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
(3,4-diethoxyphenyl)-(2,3-dihydroindol-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-3-22-17-10-9-15(13-18(17)23-4-2)19(21)20-12-11-14-7-5-6-8-16(14)20/h5-10,13H,3-4,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYVXVGVGQCQVKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)N2CCC3=CC=CC=C32)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
40.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47201803 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.